molecular formula C22H16FNO B5798048 (2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile

(2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B5798048
M. Wt: 329.4 g/mol
InChI Key: DCQKYGUEQQFXAK-RGEXLXHISA-N
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Description

(2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a fluorophenyl group through a propenenitrile linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)phenol.

    Coupling with Fluorophenyl Group: The 2-(benzyloxy)phenol is then reacted with 2-fluorobenzaldehyde in the presence of a base like potassium carbonate to form the corresponding benzylidene derivative.

    Formation of the Propenenitrile Linkage: The final step involves the reaction of the benzylidene derivative with malononitrile under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(benzyloxy)phenyl]-2-(2-chlorophenyl)prop-2-enenitrile
  • (2E)-3-[2-(benzyloxy)phenyl]-2-(2-bromophenyl)prop-2-enenitrile
  • (2E)-3-[2-(benzyloxy)phenyl]-2-(2-iodophenyl)prop-2-enenitrile

Uniqueness

(2E)-3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(2-fluorophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO/c23-21-12-6-5-11-20(21)19(15-24)14-18-10-4-7-13-22(18)25-16-17-8-2-1-3-9-17/h1-14H,16H2/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQKYGUEQQFXAK-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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